Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form corresponding alcohols.
Substitution: The benzyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of benzyl and methylthio groups could influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one: The parent compound without benzyl and methylthio groups.
2-Benzylpyridazin-3(2H)-one: Lacks the methylthio groups.
4,5-Di(methylthio)pyridazin-3(2H)-one: Lacks the benzyl group.
Uniqueness
Pyridazin-3(2H)-one, 2-benzyl-4,5-di(methylthio)- is unique due to the combination of benzyl and methylthio groups, which can enhance its chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
2-benzyl-4,5-bis(methylsulfanyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-17-11-8-14-15(13(16)12(11)18-2)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHALHRIIQMVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.